molecular formula C20H25N B1356187 3,6-Di-tert-butyl-9H-carbazole CAS No. 37500-95-1

3,6-Di-tert-butyl-9H-carbazole

Cat. No. B1356187
CAS RN: 37500-95-1
M. Wt: 279.4 g/mol
InChI Key: OYFFSPILVQLRQA-UHFFFAOYSA-N
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Description

3,6-Di-tert-butylcarbazole (DtBuCz) is an electron-donating 9H-carbazole derivative with tert-butyl groups at 3,6-positions . It’s used as an intermediate for the synthesis of semiconducting molecules, particularly in applications for highly efficient OLEDs and DSSCs .


Synthesis Analysis

3,6-Di-tert-butylcarbazole is prepared by Friedel–Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) .


Chemical Reactions Analysis

The bulky tert-butyl groups can disrupt aggregates that otherwise form dimers or excimers through π–π interactions by enlarging the distance between carbazole rings . This leads to loose molecular packing in films and suppresses reactions such as dimerization and polymerization of the corresponding radical cations at their 3,6-positions .


Physical And Chemical Properties Analysis

3,6-Di-tert-butylcarbazole is a white to off-white powder/crystals with a melting point of 232 °C . Its chemical formula is C20H25N and it has a molecular weight of 279.42 g/mol .

Scientific Research Applications

OLED Applications

3,6-Di-tert-butylcarbazole has been incorporated into semiconducting small molecules for OLED (Organic Light-Emitting Diode) applications. The introduction of tert-butyl groups at the 3,6-positions helps to gain higher glass-transition temperatures, which is beneficial for the stability and performance of OLED devices .

Synthesis of Carbazole-Based Materials

This compound serves as a monomeric precursor in the synthesis of new carbazole-based materials. These materials often consist of ethynylphenyl and are used in various advanced material applications due to their unique electronic properties .

Dendrimer Synthesis

3,6-Di-tert-butylcarbazole decorated triazole bridged dendrimers are synthesized using click chemistry. These dendrimers show increased molar extinction coefficient and emission band intensity with each generation, indicating potential applications in sensing, light-emitting, and other photonic devices .

Antioxidant Properties

By introducing tert-butyl groups into carbazole, researchers have synthesized compounds like 3,6-di-tert-butylcarbazole which exhibit improved lipophilicity. These modified carbazoles have potential applications as antioxidants due to their enhanced solubility and reactivity with free radicals .

Excited-State Dynamics Study

The compound is used in detailed investigations of excited-state dynamics in organic solvents. Such studies are crucial for understanding the photophysical properties of materials used in optoelectronics and could lead to the development of new materials with optimized performance .

Safety and Hazards

3,6-Di-tert-butylcarbazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3,6-Di-tert-butylcarbazole is mainly used as a monomeric precursor in the syntheses of new carbazole-based materials which consist of ethynylphenyl . These materials can be used in organic light-emitting diodes (OLEDs) and optical switching devices . The future research in the field of OLED devices will likely focus on improving device efficiency and longevity .

properties

IUPAC Name

3,6-ditert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFFSPILVQLRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573056
Record name 3,6-Di-tert-butyl-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-tert-butyl-9H-carbazole

CAS RN

37500-95-1
Record name 3,6-Di-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Di-tert-butylcarbazole
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Synthesis routes and methods I

Procedure details

To a 500 mL three-necked round bottom flask equipped with an over head stirrer, nitrogen gas bubbler, and an addition funnel add 20.02 g (120.8 mmol) of carbazole, 49.82 g (365.5 mmol) of ZnCl2, and 300 mL of nitromethane at room temperature. To the resulting dark brown slurry add 49.82 g (365.5 mmol) of 2-chloro-2-methylpropane (also known as tertiary-butyl chloride or t-BuCl) dropwise from the addition funnel over the period of 2.5 hours. After completing the addition, stir the resulting slurry for an additional 18 hours. Pour the reaction mixture into 800 mL of ice cold water, extract with 3×500 mL methylene chloride, combine and dry the extracts with anhydrous magnesium sulfate, filter, and concentrate the filtrate first by rotary evaporation and then by evaporation under high vacuum to remove nitromethane. Dissolve the resulting residue first in hot methylene chloride (70 mL) followed by hot hexanes (50 mL), allow the resulting solution to cool to room temperature and then placed it in a refrigerator overnight. Isolate the solids formed and wash the isolated solids with cold hexanes and then place them under high vacuum to yield 10.80 g (32.0%) of (P1) as off white crystals.
Quantity
20.02 g
Type
reactant
Reaction Step One
Name
Quantity
49.82 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
49.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of carbazole (6.6 g, 39.5 mmol) and zinc (II) chloride (16.2 g, 118.8 mmol) in nitromethane (100.0 ml) was added dropwise 2-chloro-2-methylpropane (11.1 g, 120.0 mmol) under nitrogen atmosphere and stirring. The addition of 2-chloro-2-methylpropane was carried out over a 15 minute period. The mixture was stirred at room temperature for 24 hours. Water (100.0 ml) was then added. The product was extracted with dichloromethane (3×60.0 ml). The organic layer was washed with water (3×100.0 ml), and then dried with MgSO4, and dichloromethane was evaporated under vacuum. The product was purified by recrystallization from hot hexane to afford a white product crystal in the amount of 5.0 g (in 45.0% yield).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Di-tert-butyl-9H-carbazole
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3,6-Di-tert-butyl-9H-carbazole
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Q & A

Q1: What is the molecular formula and weight of 3,6-Di-tert-butylcarbazole?

A1: The molecular formula of 3,6-Di-tert-butylcarbazole is C20H27N, and its molecular weight is 281.43 g/mol.

Q2: What spectroscopic data is available for 3,6-Di-tert-butylcarbazole?

A2: Various spectroscopic techniques have been used to characterize 3,6-Di-tert-butylcarbazole, including:

  • NMR Spectroscopy: Provides information on the structure and dynamics of the molecule in solution. [, , , , , ]
  • UV-Vis Absorption and Fluorescence Spectroscopy: Reveals electronic transitions and excited state behavior. [, , , , , , ]
  • Electrochemistry (Cyclic Voltammetry): Determines the oxidation and reduction potentials, offering insights into electron transfer properties. [, , , , , , ]
  • X-ray Crystallography: Provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , , , , , ]

Q3: How does the presence of tert-butyl groups in 3,6-Di-tert-butylcarbazole affect its properties?

A3: The tert-butyl groups, due to their steric bulk, often lead to increased solubility in organic solvents and influence the molecule's packing in the solid state. This can impact its performance in applications like organic light-emitting diodes (OLEDs) by affecting charge transport properties and morphological stability. [, , , ]

Q4: How does 3,6-Di-tert-butylcarbazole perform under various conditions in material science applications?

A4: Research indicates that 3,6-Di-tert-butylcarbazole exhibits:

  • High Thermal Stability: It typically exhibits high glass transition temperatures (Tg), often exceeding 100 °C, which is crucial for device stability in applications like OLEDs. [, , , ]
  • Film-Forming Properties: Its ability to form uniform and stable films makes it suitable for solution-processed devices. [, , ]
  • Electrochemical Stability: The compound generally demonstrates reversible electrochemical behavior, indicating stability under redox conditions. [, ]

Q5: How is 3,6-Di-tert-butylcarbazole utilized in OLED technology?

A5: 3,6-Di-tert-butylcarbazole is frequently employed as:

  • A Building Block for Emitters: It serves as a donor moiety in thermally activated delayed fluorescence (TADF) emitters, contributing to their light-emitting properties. [, , , ]
  • A Host Material: Its high triplet energy level makes it suitable as a host material for phosphorescent OLEDs, facilitating energy transfer to the emissive dopant. [, ]

Q6: How does the structure of 3,6-Di-tert-butylcarbazole-based TADF emitters influence their color?

A6: The choice of acceptor unit and its connection to the 3,6-Di-tert-butylcarbazole donor significantly impacts the emission color. For instance:

  • Blue Emission: Achieved with acceptors like triazine and pyrimidine. [, , ]
  • Green Emission: Observed with boron-nitrogen (B/N) frameworks and modified triazine acceptors. [, ]
  • Yellow to Deep-Red Emission: Achieved using dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptors and varying the donor strength. []

Q7: How do researchers improve the performance of 3,6-Di-tert-butylcarbazole-based OLEDs?

A7: Several strategies are employed, including:

  • Molecular Engineering: Tuning the donor-acceptor structure to achieve desired emission colors and enhance the efficiency of reverse intersystem crossing (RISC) in TADF emitters. [, , ]
  • Device Architecture Optimization: Utilizing different device structures and layers to improve charge injection, transport, and light outcoupling. [, , ]
  • Material Blends: Combining 3,6-Di-tert-butylcarbazole-based materials with other host materials or additives to optimize morphology and charge balance. [, ]

Q8: How is computational chemistry used in research on 3,6-Di-tert-butylcarbazole derivatives?

A8: Computational methods, particularly density functional theory (DFT) calculations, are crucial for:

  • Predicting Electronic Properties: Calculating HOMO/LUMO levels, singlet-triplet energy gaps (ΔEST), and understanding excited state properties. [, , , , ]
  • Structure-Property Relationships: Establishing relationships between molecular structure modifications and their impact on optoelectronic properties, aiding in the design of new materials. [, , ]

Q9: What are some observed structure-activity relationships (SAR) in 3,6-Di-tert-butylcarbazole derivatives?

A9: Key SAR findings include:

  • Donor Strength: Increasing the electron-donating ability of substituents on the carbazole unit can lead to red-shifted emission and influence the energy levels. [, , ]
  • Acceptor Strength and Connection: The choice and connection of the acceptor unit strongly impact the emission color, ΔEST, and device efficiency. [, , , ]
  • Steric Effects: Bulky substituents, like tert-butyl groups, can impact molecular packing and intermolecular interactions, affecting morphology and charge transport. [, , ]

Q10: Are there applications for 3,6-Di-tert-butylcarbazole beyond OLEDs?

A10: Yes, research explores its potential in:

  • Dye-Sensitized Solar Cells (DSSCs): Used as additives in electrolytes or as components of novel dyes to enhance DSSC performance. [, ]
  • Electrochromic Materials: Incorporated into polymers to develop materials that change color upon electrochemical oxidation or reduction, with potential use in displays and smart windows. [, ]
  • Photocatalysis: Emerging research explores its use in photocatalytic systems for organic reactions. []

Q11: What are some ongoing research directions related to 3,6-Di-tert-butylcarbazole?

A11: Current research focuses on:

  • Developing More Efficient TADF Emitters: Exploring new molecular designs and donor-acceptor combinations to achieve higher efficiencies and improved color purity. [, ]
  • Improving Device Stability and Lifetime: Addressing challenges related to device degradation mechanisms and enhancing the operational lifetime of OLEDs and other devices. [, , ]
  • Exploring New Applications: Investigating the potential of 3,6-Di-tert-butylcarbazole-based materials in areas such as bioimaging, sensing, and photocatalysis. [, ]

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